3,5-Dichloro-2,4,6-trifluorobenzamide
Description
3,5-Dichloro-2,4,6-trifluorobenzamide is a polyhalogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl) at positions 3 and 5, fluorine (F) at positions 2, 4, and 6, and an amide (-CONH₂) functional group. For example, 3,5-dichloro-2,4,6-trifluorobenzonitrile has a molecular formula of C₇Cl₂F₃N, an average molecular mass of 225.978 g/mol, and a ChemSpider ID of 9768545 . The amide variant’s reactivity and applications are likely influenced by its polar functional group, distinguishing it from nitrile or trichloromethyl analogs.
Properties
Molecular Formula |
C7H2Cl2F3NO |
|---|---|
Molecular Weight |
243.99 g/mol |
IUPAC Name |
3,5-dichloro-2,4,6-trifluorobenzamide |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H2,13,14) |
InChI Key |
VVWZTHWMLWSCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4,6-trifluorobenzamide typically involves the reaction of 3,5-dichloro-2,4,6-trifluorobenzoyl chloride with ammonia or an amine. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
3,5-Dichloro-2,4,6-trifluorobenzoyl chloride+NH3→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,4,6-trifluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines and alcohols.
Scientific Research Applications
3,5-Dichloro-2,4,6-trifluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,4,6-trifluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
3,5-Dichloro-2,4,6-trifluorobenzonitrile
3,5-Dichloro-2,4,6-trifluorobenzotrichloride
3,5-Dichloro-2,4,6-trifluorobenzotrifluoride
- Molecular Formula : C₇Cl₂F₆ (CAS 4284-10-0)
- Applications : Marketed as a specialty chemical with applications in pharmaceuticals and materials science. Its trifluoromethyl (-CF₃) group imparts high electronegativity and resistance to metabolic degradation .
Heterocyclic Analogs
3,5-Dichloro-2,4,6-trifluoropyridine
- Molecular Formula : C₅Cl₂F₃N
- Molecular Weight : 201.961 g/mol
- Key Properties : The pyridine ring’s nitrogen atom alters electronic distribution, enabling participation in coordination chemistry. Used in synthesizing fluorinated agrochemicals and pharmaceuticals .
Benzamide Derivatives in Agrochemicals
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Applications : A veterinary acaricide. The pyridinyloxy and benzamide groups synergize to improve target specificity .
Comparative Data Table
Key Research Findings
Reactivity Trends : Chlorine and fluorine substituents on aromatic rings enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution, especially in nitrile and pyridine derivatives .
Thermal Stability : Trichloromethyl derivatives exhibit higher boiling points (e.g., 271.6°C for benzotrichloride) compared to nitriles or amides, attributed to increased molecular mass and halogen bonding .
Agrochemical Efficacy : Benzamide derivatives like diflubenzuron and fluazuron demonstrate that chloro/fluoro substitution patterns optimize bioactivity by balancing lipophilicity and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
